molecular formula C25H26N2O4 B4185675 ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate

ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate

Cat. No. B4185675
M. Wt: 418.5 g/mol
InChI Key: IGZPCDAOQXDPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate, also known as EAI-045, is a small molecule inhibitor that has shown promising results in cancer research.

Mechanism of Action

Ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate inhibits the activity of EWS-FLI1 by binding to its DNA-binding domain, preventing it from binding to its target genes. This results in the downregulation of genes involved in cancer cell proliferation and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been shown to have minimal toxicity in normal cells, indicating its potential as a targeted therapy for cancer. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells, further supporting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate is its specificity for EWS-FLI1, which reduces the risk of off-target effects. However, its low solubility in water and limited stability in solution can pose challenges in lab experiments.

Future Directions

Future research on ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate could focus on improving its solubility and stability, as well as exploring its potential application in combination with other anti-cancer agents. In addition, further studies could investigate the efficacy of ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate in animal models and clinical trials.

Scientific Research Applications

Ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been extensively studied for its potential application in cancer research. It has been shown to inhibit the activity of the oncogenic transcription factor EWS-FLI1, which is responsible for the development of Ewing sarcoma, a rare and aggressive bone cancer. ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has also been found to inhibit the growth of other cancer cells, such as neuroblastoma and rhabdomyosarcoma.

properties

IUPAC Name

ethyl 1-[2-(3-benzoylindol-1-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-2-31-25(30)19-12-14-26(15-13-19)23(28)17-27-16-21(20-10-6-7-11-22(20)27)24(29)18-8-4-3-5-9-18/h3-11,16,19H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZPCDAOQXDPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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